molecular formula C7H4BrN3O2 B1313999 2-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-22-3

2-Bromo-3-nitroimidazo[1,2-a]pyridine

Cat. No. B1313999
CAS RN: 67625-22-3
M. Wt: 242.03 g/mol
InChI Key: SQDPRJDCPOMMHF-UHFFFAOYSA-N
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Description

2-Bromo-3-nitroimidazo[1,2-a]pyridine is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates . The compound has spectra that include 1 NMR, 1 FTIR, and 2 UV-Vis .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A chemodivergent reaction involving the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .


Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Scientific Research Applications

Antimicrobial Applications

Imidazo[1,2-a]pyridine derivatives have been studied for their antimicrobial properties. For instance, certain analogues have shown efficacy against tuberculosis (TB) in mouse models, indicating a potential application for “2-Bromo-3-nitroimidazo[1,2-a]pyridine” in developing anti-TB agents .

Chemodivergent Synthesis

The compound’s structure may allow for chemodivergent synthesis routes, leading to various N-(pyridin-2-yl)amides and bromoimidazo derivatives. This versatility can be crucial in pharmaceutical synthesis and drug design .

Antiparasitic Activity

Imidazo[1,2-a]pyridine compounds have been evaluated for their activity against parasitic infections. For example, derivatives have been tested against Leishmania donovani and Trypanosoma brucei, suggesting that “2-Bromo-3-nitroimidazo[1,2-a]pyridine” could be explored for antiparasitic drug development .

Solubility Improvement

The bromo and nitro groups may influence the solubility of the compound. Research into improving aqueous solubility of imidazo[1,2-a]pyridines could lead to better drug formulations and enhanced bioavailability .

Medicinal Chemistry

The imidazopyridine scaffold is known for its wide range of applications in medicinal chemistry due to its structural characteristics. The specific substitutions on “2-Bromo-3-nitroimidazo[1,2-a]pyridine” might offer unique interactions with biological targets .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-3-nitroimidazo[1,2-a]pyridine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

2-bromo-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDPRJDCPOMMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitroimidazo[1,2-a]pyridine

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